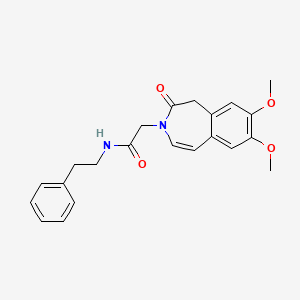![molecular formula C20H16N4O B11027324 N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B11027324.png)
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by reaction with isonicotinic acid . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzene derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced pharmacological activities .
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antiparasitic activity.
Albendazole: Known for its broad-spectrum anthelmintic properties.
Mebendazole: Used to treat parasitic worm infestations.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE is unique due to its combined antimicrobial, anticancer, and antiviral activities, making it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C20H16N4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H16N4O/c25-20(15-10-12-21-13-11-15)24-18(14-6-2-1-3-7-14)19-22-16-8-4-5-9-17(16)23-19/h1-13,18H,(H,22,23)(H,24,25) |
InChI Key |
SJAYXSFFOBFKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetramethyl 7'-ethoxy-6'-(3-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027246.png)
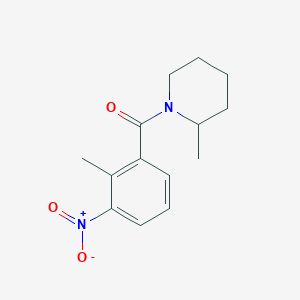
![2-ethyl-7-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11027256.png)
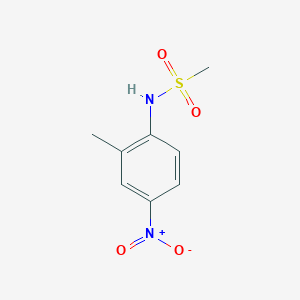
![5'-bromo-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11027300.png)
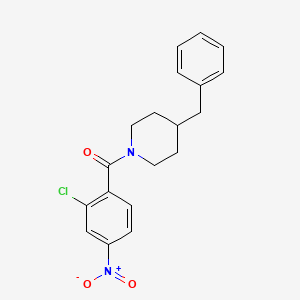
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11027306.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027311.png)

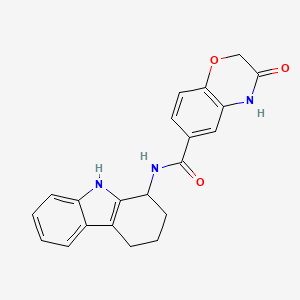
![(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027316.png)
![(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(furan-2-yl)methanone](/img/structure/B11027328.png)
